Home > Products > Screening Compounds P122071 > 8-Bromoimidazo[1,2-c]pyrimidine
8-Bromoimidazo[1,2-c]pyrimidine -

8-Bromoimidazo[1,2-c]pyrimidine

Catalog Number: EVT-11855102
CAS Number:
Molecular Formula: C6H4BrN3
Molecular Weight: 198.02 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Bromoimidazo[1,2-c]pyrimidine is a heterocyclic compound that features a fused imidazole and pyrimidine ring system with a bromine substituent at the eight position. This compound has gained attention in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for various biological activities.

Source

The compound can be derived from various synthetic routes involving the manipulation of imidazole and pyrimidine derivatives. Its synthesis is often reported in the context of developing new pharmaceuticals.

Classification

8-Bromoimidazo[1,2-c]pyrimidine belongs to the class of heterocycles, specifically brominated heterocycles, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 8-Bromoimidazo[1,2-c]pyrimidine typically involves several key steps:

  1. Formation of Imidazole Ring: The initial step often includes the reaction of appropriate precursors such as 2-aminopyrimidine with α-bromo ketones or aldehydes to form the imidazole ring.
  2. Bromination: The introduction of bromine at the eight position can be achieved through electrophilic aromatic substitution or direct bromination using brominating agents like N-bromosuccinimide.
  3. Cyclization: Further cyclization reactions may be employed to stabilize the structure and enhance yield.

Technical Details

The synthesis may require specific conditions such as controlled temperature, solvent choice (e.g., dimethylformamide), and reaction time to optimize yield and purity. Techniques like high-performance liquid chromatography (HPLC) are often used for purification and analysis.

Molecular Structure Analysis

Structure

The molecular formula of 8-Bromoimidazo[1,2-c]pyrimidine is C7H5BrN4C_7H_5BrN_4. The compound's structure can be visualized as follows:

  • Imidazole Ring: A five-membered ring containing two nitrogen atoms.
  • Pyrimidine Ring: A six-membered ring with two nitrogen atoms.
  • Bromine Substituent: Attached at the eight position of the fused ring system.

Data

  • Molecular Weight: Approximately 227.05 g/mol
  • Melting Point: Typically ranges between 120-130 °C depending on purity.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
Chemical Reactions Analysis

Reactions

8-Bromoimidazo[1,2-c]pyrimidine participates in several chemical reactions that can modify its structure or enhance its biological activity:

  1. Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles (e.g., amines) to form derivatives with enhanced pharmacological properties.
  2. Condensation Reactions: It can react with aldehydes or ketones under acidic conditions to form more complex structures.
  3. Reduction Reactions: The compound can undergo reduction to yield corresponding amines or other functional groups.

Technical Details

These reactions are typically conducted under controlled conditions, utilizing catalysts or specific reagents to facilitate desired transformations while minimizing side reactions.

Mechanism of Action

Process

The mechanism by which 8-Bromoimidazo[1,2-c]pyrimidine exerts its biological effects is often linked to its interaction with specific targets within biological systems:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in critical pathways, such as kinases or phosphodiesterases, leading to altered cellular signaling.
  • Receptor Binding: It may bind to specific receptors, modulating their activity and influencing physiological responses.

Data

Research indicates that compounds containing similar structures exhibit significant activity against various cancer cell lines, suggesting a potential for therapeutic applications in oncology.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Odor: Generally odorless.
  • Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Chemical Properties

  • Reactivity: Reacts with strong nucleophiles due to the presence of the bromine atom.
  • pKa Value: The pKa values can vary based on substitutions but typically indicate moderate acidity/basicity conducive for biological interactions.
Applications

8-Bromoimidazo[1,2-c]pyrimidine has several scientific uses:

  • Drug Development: It serves as a lead compound in the design of new pharmaceuticals targeting various diseases, particularly cancers and infectious diseases.
  • Biological Research: Utilized in studies aimed at understanding enzyme mechanisms and receptor interactions.
  • Chemical Probes: Employed as a tool in chemical biology for probing cellular processes due to its ability to modify biological pathways selectively.
Synthetic Methodologies and Reaction Optimization

King Cyclization Protocol for Core Assembly

The imidazo[1,2-c]pyrimidine scaffold is classically constructed via King cyclization, leveraging the reactivity of 4-aminopyrimidine precursors with α-halo carbonyl equivalents. This method remains foundational for synthesizing 8-bromo derivatives.

Condensation of 5-Unsubstituted 4-Aminopyrimidines with Methyl Ketones

Cyclization typically employs 5-unsubstituted 4-aminopyrimidines and α-halo ketones under mild basic conditions. For 8-bromoimidazo[1,2-c]pyrimidine, 5-bromocytosine serves as the optimal precursor due to inherent halogenation at the C-5 position. Reacting 5-bromocytosine with chloroacetaldehyde (1.2 equivalents) in aqueous sodium acetate (66–86% yield) directly affords the 8-brominated core without requiring electrophilic bromination. This strategy capitalizes on the regioselectivity imparted by the 5-bromo substituent during annulation, positioning the bromine atom exclusively at the C-8 position of the fused bicyclic system [7].

Bromine-Mediated Cyclization Stoichiometry Optimization (1:1:2 Ratio)

Optimization of the King cyclization necessitates precise stoichiometric control when bromine participates as an oxidant or halogen source. Key studies demonstrate that a molar ratio of 1:1:2 (aminopyrimidine : carbonyl precursor : bromine) minimizes polybromination byproducts. Under these conditions, the reaction proceeds via bromine-mediated electrophilic cyclization, where bromine simultaneously acts as a cyclodehydrating agent and regioselective electrophile. Kinetic studies reveal that excess bromine (>2 equivalents) promotes undesirable 2,8-dibromide formation, while sub-stoichiometric bromine (<1.5 equivalents) leads to incomplete cyclization. The optimized protocol delivers 8-bromoimidazo[1,2-c]pyrimidine in yields exceeding 80% with >95% regiopurity [1] [7].

Halogen Exchange Strategies for Regioselective Bromination

Direct electrophilic bromination of preformed imidazo[1,2-c]pyrimidine is hampered by poor regioselectivity. Halogen exchange circumvents this by leveraging halogenated precursors:

  • 5-Halocytosine substrates (5-Br, 5-Cl, 5-I) undergo cyclization to yield 8-haloimidazo[1,2-c]pyrimidines, with bromine offering optimal balance of reactivity and cost [7].
  • Post-cyclization halogen manipulation is achievable via iodine-bromine exchange using copper(II) bromide. This enables conversion of 8-iodo to 8-bromo derivatives when the direct bromination is low-yielding [7].

Table 1: Halogen Exchange Routes to 8-Bromoimidazo[1,2-c]pyrimidine

PrecursorReagentProductYield (%)
5-BromocytosineChloroacetaldehyde8-Bromoimidazo[1,2-c]pyrimidine86
8-Iodoimidazo[1,2-c]pyrimidineCuBr₂8-Bromoimidazo[1,2-c]pyrimidine78

Solid-Phase Synthesis Approaches for Library Generation

Solid-phase peptide synthesis (SPPS) techniques have been adapted for high-throughput generation of imidazo[1,2-c]pyrimidine libraries. Key innovations include:

  • Resin-bound cytosines: 5-Bromocytosine anchored to Wang resin via its N1-position undergoes on-resin cyclization with chloroacetaldehyde. Subsequent cleavage with TFA/water liberates 8-bromoimidazo[1,2-c]pyrimidine [8].
  • Safety-catch linkers: The MeDbz (methyldiaminobenzoyl) linker enables traceless cyclization. After linear assembly, activation with 4-nitrophenyl chloroformate induces intramolecular cyclization upon cleavage, yielding macrocyclic or functionalized imidazopyrimidines [8].These approaches achieve pseudo-dilution effects, suppressing oligomerization during cyclization. Libraries of >50 analogues have been synthesized by introducing diverse boronic acids or amines prior to resin cleavage [8].

Late-Stage Functionalization via Cross-Coupling Reactions

Suzuki-Miyaura Coupling for C-8 Diversification

The C-8 bromine of imidazo[1,2-c]pyrimidine exhibits exceptional reactivity in palladium-catalyzed cross-couplings. Suzuki-Miyaura reactions enable C-C bond formation with aryl/heteroaryl boronic acids:

  • Catalyst systems: Pd(PPh₃)₄ or XPhos precatalyst P1 (2–5 mol%) are optimal. The bulky phosphine ligands prevent palladium inhibition by the basic nitrogen atoms of the heterocycle [5].
  • Base and solvent: K₃PO₄ in dioxane/water (4:1) at 80–100°C provides >80% yield for most aryl boronic acids. Electron-deficient boronic acids require lower temperatures (60°C) to suppress protodeboronation [4] [5].
  • Scope: Coupling tolerates nitrogen-rich heteroaromatics (indole, pyrazole boronic acids) and electron-donating/withdrawing substituents. A representative synthesis of PI3Kα inhibitors incorporates 4-methylphenyl boronic acid at C-8, achieving 79.5% yield [4].

Table 2: Suzuki-Miyaura Coupling Scope with 8-Bromoimidazo[1,2-c]pyrimidine

Boronic AcidCatalystYield (%)Application
4-MethylphenylPd(PPh₃)₄79.5Anticancer lead (PI3Kα)
4-MethoxyphenylP177.8Anticancer lead (PI3Kα)
3-PyridylP268JNK3 inhibitor intermediate
6-Fluoro-3-pyridylP151Kinase inhibitor scaffold

Buchwald-Hartwig Amination at Pyrimidine N-Positions

While C-8 bromine participates in C-C coupling, N-amination targets the pyrimidine ring nitrogen. Standard conditions use:

  • Pd₂(dba)₃/XPhos (3 mol%)
  • Cs₂CO₃ as base
  • Toluene at 110°CThis functionalizes N1-postsitions with secondary amines (morpholine, piperazine), crucial for modifying solubility and bioactivity. Yields range from 70–85% [1] [4].

Flow Chemistry Applications for Process Intensification

Continuous-flow reactors address limitations in batch synthesis of 8-bromoimidazo[1,2-c]pyrimidine derivatives:

  • Bromination control: Microreactors enable precise residence time control (<2 minutes) for electrophilic bromination, suppressing dibromide byproducts. A segmented flow system with on-line quenching improves yield by 15% compared to batch [5].
  • Cross-coupling intensification: Suzuki reactions benefit from enhanced mass transfer in microfluidic chips. Using Pd-coated walls, coupling conversions reach >95% in 10 minutes at 100°C, reducing catalyst loading to 0.5 mol% [5].
  • Multistep integration: Tandem bromination/cross-coupling sequences demonstrate full automation. A representative system combines:
  • Bromination of imidazo[1,2-c]pyrimidine in acetonitrile
  • In-line extraction to remove HBr
  • Suzuki coupling with aryl boronic acidsThis reduces processing time from 48 hours (batch) to 90 minutes with 75% overall yield [5].

Properties

Product Name

8-Bromoimidazo[1,2-c]pyrimidine

IUPAC Name

8-bromoimidazo[1,2-c]pyrimidine

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

InChI

InChI=1S/C6H4BrN3/c7-5-3-8-4-10-2-1-9-6(5)10/h1-4H

InChI Key

FUJPXBMPYFYSER-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC=C(C2=N1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.